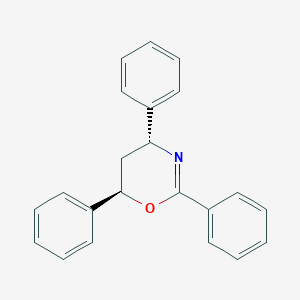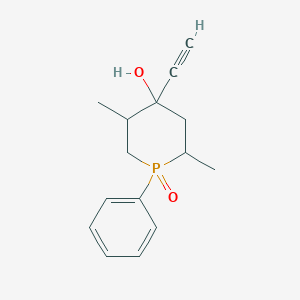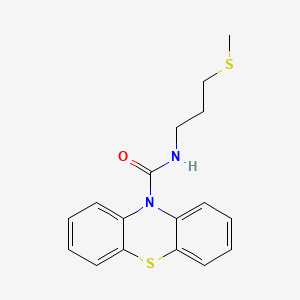
10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)-: is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound features a phenothiazine core with a carboxamide group and a N-(3-(methylthio)propyl) substituent, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- typically involves multiple steps, starting from phenothiazine. The general synthetic route includes:
Nitration and Reduction: Phenothiazine is first nitrated and then reduced to form the corresponding amine.
Carboxylation: The amine is then carboxylated to introduce the carboxamide group.
Substitution: Finally, the N-(3-(methylthio)propyl) group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- is not fully understood but is believed to involve:
Molecular Targets: Interaction with dopamine and serotonin receptors, similar to other phenothiazine derivatives.
Pathways: Modulation of neurotransmitter pathways, leading to its potential antipsychotic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 10H-Phenothiazine-10-carboxamide
- N-benzyl-10H-phenothiazine-10-carboxamide
- 10-Phenyl-10H-phenothiazine
Uniqueness
10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- is unique due to the presence of the N-(3-(methylthio)propyl) group, which may impart distinct chemical and biological properties compared to other phenothiazine derivatives.
Propiedades
Número CAS |
53056-51-2 |
|---|---|
Fórmula molecular |
C17H18N2OS2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
N-(3-methylsulfanylpropyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C17H18N2OS2/c1-21-12-6-11-18-17(20)19-13-7-2-4-9-15(13)22-16-10-5-3-8-14(16)19/h2-5,7-10H,6,11-12H2,1H3,(H,18,20) |
Clave InChI |
CRBJLTPGFKNFSA-UHFFFAOYSA-N |
SMILES canónico |
CSCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
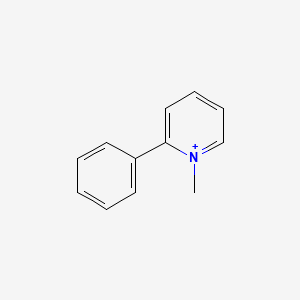
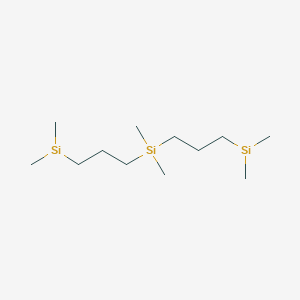
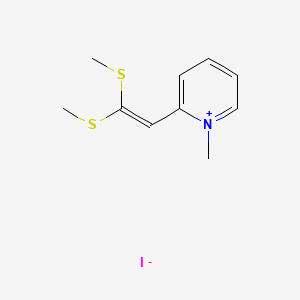
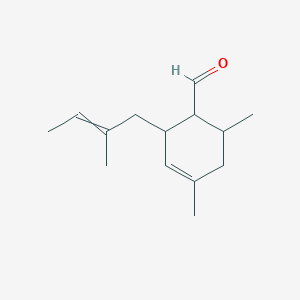
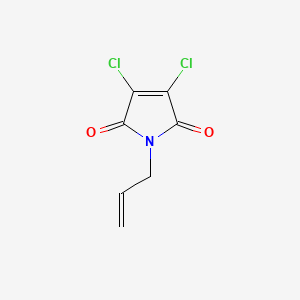
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)

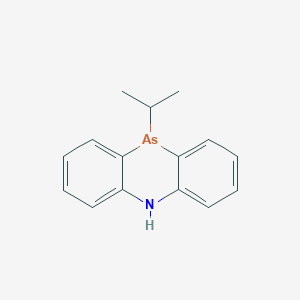
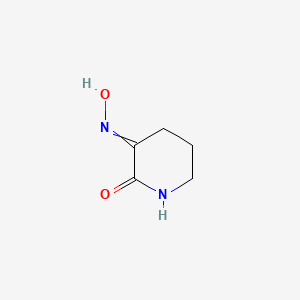
![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
